![molecular formula C18H21N3O2S3 B2490310 N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1448047-26-4](/img/structure/B2490310.png)
N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclizations of specific precursors with aminoketones and carboxylic hydrazides. For instance, Pfeiffer et al. (2009) describe the preparation of 5-thioxo-hexahydrobenzo[b]thiopheno[2,3-d]-1,2,4-triazolo[1,5-c]pyrimidines based on the cyclizations of 2-isothiocyanato-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (Pfeiffer, Dollinger, & Langer, 2009).
Molecular Structure Analysis
The characterization and crystal structure of related compounds provide insights into their molecular framework. For example, the synthesis and crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been detailed, highlighting the importance of X-ray diffraction in elucidating molecular geometry (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to a variety of heterocyclic systems. For instance, Paronikyan et al. (2002) developed methods for the synthesis of new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine (Paronikyan et al., 2002).
Physical Properties Analysis
While specific details on the physical properties of the compound of interest are scarce, general principles suggest that properties such as melting point, solubility, and stability under various conditions are critical for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and under different conditions, are pivotal for comprehending how the compound interacts in chemical syntheses and applications. The synthesis and reactions of similar compounds, like those involving thiazolo and triazolo derivatives, provide valuable information on the reactivity patterns and potential applications of these chemicals (Gomha, Muhammad, & Edrees, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Thiophene derivatives, including N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide, have shown potential in anticancer applications. The synthesized thiophenes exhibit good inhibitory activity against various cell lines, indicating their promise in cancer treatment research (Atta & Abdel‐Latif, 2021).
Synthesis for Heterocyclic Compound Exploration
- These compounds are also used in the synthesis of novel heterocyclic compounds. Studies have explored the transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis, which are crucial for developing new pharmacological agents (Pokhodylo et al., 2010).
Cell Cycle Disruption and Apoptotic Activity
- In the realm of cancer research, compounds like N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide have been investigated for their ability to disrupt cell cycles and induce apoptosis in cancer cells. This shows their potential as therapeutic agents in oncology (Sarhan et al., 2010).
Synthesis and Crystal Structure Analysis
- The compound has been synthesized and characterized for crystal structure analysis. Understanding its molecular structure is essential for further application in medicinal chemistry (Vasu et al., 2004).
Insecticidal Applications
- Beyond medical applications, these compounds have been assessed for insecticidal properties against agricultural pests, broadening their scope of utility (Fadda et al., 2017).
Anti-inflammatory Potential
- There is research indicating the potential of these compounds in anti-inflammatory applications, offering possibilities in treating inflammation-related disorders (Moloney, 2001).
Propiedades
IUPAC Name |
N-[5-(2-cyclopentylsulfanylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S3/c22-16(11-25-13-3-1-2-4-13)21-7-5-14-15(9-21)26-18(19-14)20-17(23)12-6-8-24-10-12/h6,8,10,13H,1-5,7,9,11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCQIRPDNBXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

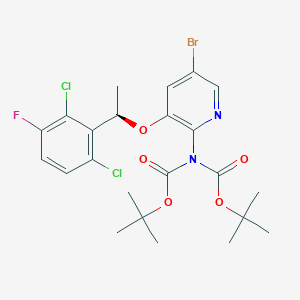
![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)
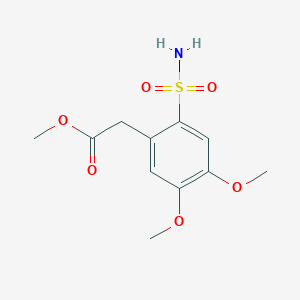
![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)
![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)
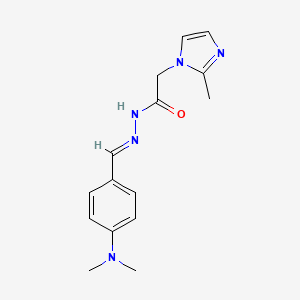
![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)
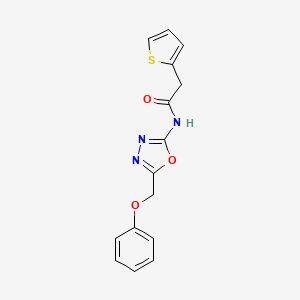
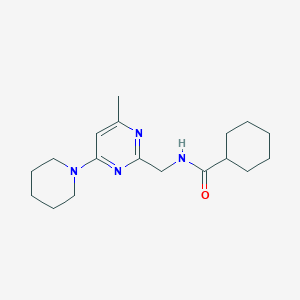
![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
